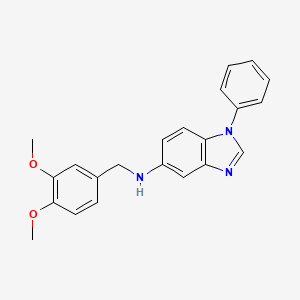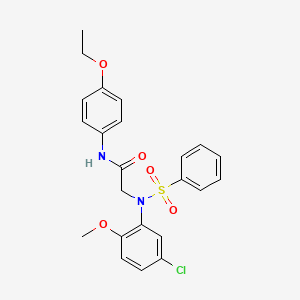
HP1142
Overview
Description
HP1142 is a potent and selective inhibitor of the FLT3 receptor tyrosine kinase, specifically targeting the FLT3/ITD mutation. This compound is based on a benzoimidazole scaffold and has shown significant potential in the research of FLT3/ITD leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
HP1142 is synthesized through a series of chemical reactions involving benzoimidazole as the core structure. The detailed synthetic route and reaction conditions are typically proprietary and may involve multiple steps of organic synthesis, including condensation, cyclization, and functional group modifications .
Industrial Production Methods
The industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. This process would include rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes .
Chemical Reactions Analysis
Types of Reactions
HP1142 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles such as amines and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
HP1142 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying benzoimidazole-based inhibitors.
Biology: Investigates the role of FLT3/ITD mutations in cellular processes.
Medicine: Explores potential therapeutic applications in treating FLT3/ITD leukemia.
Industry: Utilized in the development of targeted cancer therapies
Mechanism of Action
HP1142 exerts its effects by selectively inhibiting the FLT3 receptor tyrosine kinase, particularly the FLT3/ITD mutation. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of leukemia cell growth .
Comparison with Similar Compounds
Similar Compounds
Quizartinib: Another FLT3 inhibitor with a different chemical structure.
Gilteritinib: A multi-kinase inhibitor targeting FLT3 and other kinases.
Midostaurin: A broad-spectrum kinase inhibitor with activity against FLT3
Uniqueness
HP1142 is unique due to its benzoimidazole scaffold, which provides high selectivity and potency against the FLT3/ITD mutation. This specificity makes it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-phenylbenzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-26-21-11-8-16(12-22(21)27-2)14-23-17-9-10-20-19(13-17)24-15-25(20)18-6-4-3-5-7-18/h3-13,15,23H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKFRASIHFMNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(2-bromophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B3715515.png)
![ethyl 4-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3715518.png)
![methyl (3-{(E)-[1-(3-bromophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B3715532.png)


![N,N'-1,4-phenylenebis[2-(trifluoromethyl)benzamide]](/img/structure/B3715548.png)
![ethyl 4-({N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3715561.png)
![(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3715575.png)

![N~1~-(4-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3715601.png)
![2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-benzyl-N-methylacetamide](/img/structure/B3715602.png)


![2-bromo-N-{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B3715627.png)
